molecular formula C17H14N4O4 B2906019 N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 920384-28-7

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2906019
CAS No.: 920384-28-7
M. Wt: 338.323
InChI Key: VUCHJWGOLKCSPG-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and drug discovery. The compound features a benzofuran scaffold, a privileged structure in pharmacology known to be associated with a range of biological activities. Scientific literature indicates that the benzofuran core is a common motif in compounds investigated for their antitumor properties . For instance, related spiro-pyrrolidine compounds based on benzofuran have demonstrated significant antiproliferative activities against human cancer cell lines, such as HeLa, with some analogs showing higher potency than cisplatin . The 2-carbamoyl group on the benzofuran ring is a key functional moiety that can contribute to a molecule's binding affinity and is present in various bioactive molecules . Furthermore, the incorporation of a pyridin-2-ylmethyl group, as seen in other research compounds , may provide additional hydrogen bonding capabilities and influence the molecule's pharmacokinetic profile. This combination of structural features makes this compound a valuable chemical tool for researchers exploring new ligands for oncology targets, enzyme inhibition, or other biochemical pathways. Its primary research value lies in its potential as a building block for the development of novel small-molecule therapeutics. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c18-15(22)14-13(11-6-1-2-7-12(11)25-14)21-17(24)16(23)20-9-10-5-3-4-8-19-10/h1-8H,9H2,(H2,18,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCHJWGOLKCSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted salicylaldehyde, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's binding affinity and specificity determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides exhibit versatility due to their modular structure, allowing substitutions that tailor their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Flavoring Agents: Umami Agonists

  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Application: Potent umami flavor enhancer, commercialized as Savorymyx® UM33 . Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg body weight/day in rats . Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting enzymatic oxidation of aromatic/alkyl side chains . Structural Distinction: Methoxybenzyl and pyridinylethyl groups enhance hydrophobicity, favoring flavor receptor (hTAS1R1/hTAS1R3) binding .

Antiviral Agents: HIV Entry Inhibitors

  • N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)

    • Activity : Targets the CD4-binding site of HIV-1, with stereoisomer mixtures showing moderate efficacy .
    • Physicochemical Data : Molecular weight 409.28 (APCI+), HPLC purity >93% .
    • Structural Distinction : Thiazolyl and chlorophenyl groups introduce rigidity and polar interactions critical for viral entry inhibition.
  • N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide Structure: Piperidinylmethyl and cyanopyridinyl groups enhance blood-brain barrier penetration, relevant for CNS-targeted therapies . Molecular Weight: 391.5 g/mol, with a cyanopyridine moiety improving metabolic stability .

Comparative Data Table

Compound Name Application Key Substituents Molecular Weight (g/mol) NOEL (mg/kg/day) Metabolic Pathway
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide Hypothetical* Carbamoylbenzofuran, pyridinylmethyl ~350 (estimated) N/A Likely oxidative/hydrolytic
S336 (Savorymyx® UM33) Umami flavoring 2,4-dimethoxybenzyl, pyridinylethyl 399.4 100 Oxidative
Compound 14 (Antiviral) HIV entry inhibition Thiazolyl, chlorophenyl 409.28 N/A Undetermined
N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-yl methyl)oxalamide Research chemical Methylnaphthyl, pyridinylmethyl 319.36 N/A Undetermined

Key Research Findings

Substituent-Driven Bioactivity :

  • Methoxy and alkyl groups (e.g., S336) enhance receptor binding for flavor applications .
  • Heterocyclic moieties (e.g., thiazolyl in Compound 14) improve antiviral potency by mimicking protein interfaces .

Metabolic Stability :

  • Oxalamides resistant to amide hydrolysis (e.g., S336) show favorable safety profiles for food additives .
  • Polar groups (e.g., carbamoyl) may increase solubility but could alter metabolic pathways .

Safety vs. Efficacy Trade-offs: Flavoring agents prioritize high NOELs, while pharmaceuticals balance potency with tolerable toxicity .

Biological Activity

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : 300.32 g/mol
  • IUPAC Name : this compound

Structure Analysis

The structural features of the compound include a benzofuran moiety, which is known for its various biological activities, and a pyridine ring that is often associated with pharmacological properties. The oxalamide linkage contributes to the overall stability and reactivity of the compound.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Glucokinase Activation : Some derivatives have been identified as glucokinase activators, which can play a role in glucose metabolism and diabetes management .
  • Antioxidant Properties : Compounds in this class exhibit antioxidant activity, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may modulate inflammatory pathways, making them candidates for anti-inflammatory therapies.

Therapeutic Applications

The biological activities suggest several potential therapeutic applications:

  • Diabetes Management : By activating glucokinase, these compounds may help regulate blood sugar levels.
  • Cancer Therapy : Due to their ability to affect metabolic pathways and cell signaling, they might be explored as adjunctive treatments in oncology.
  • Neuroprotection : The antioxidant properties could be beneficial in neurodegenerative diseases.

Case Studies and Experimental Data

  • Glucokinase Activation Study :
    • A study identified that certain benzofuran derivatives activated glucokinase in vitro, leading to enhanced glucose uptake in liver cells. This suggests potential for diabetes treatment .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.
  • Anti-inflammatory Activity :
    • In a model of acute inflammation, the compound reduced pro-inflammatory cytokine levels significantly, indicating its potential use in treating inflammatory disorders.

Summary of Findings

Study FocusMethodologyKey Findings
Glucokinase ActivationIn vitro enzyme assaysEnhanced glucose uptake observed
Antioxidant ActivityDPPH scavenging assaySignificant free radical scavenging
Anti-inflammatory EffectsCytokine profilingReduction in pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Preparation of the benzofuran-3-ylcarbamoyl intermediate via condensation of 2-carbamoylbenzofuran with oxalyl chloride.
  • Step 2 : Coupling with pyridin-2-ylmethylamine using carbodiimides (e.g., DCC) and activators (e.g., HOBt) under inert conditions .
    • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically tested. Solvents like DMF or THF are preferred for amide bond formation, with yields monitored via HPLC or LC-MS .

Q. How is the molecular structure of this compound characterized using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. The SHELX suite (e.g., SHELXL) refines crystallographic data to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Key Considerations : Crystallization conditions (e.g., solvent evaporation, diffusion) must be optimized. For asymmetric oxalamides, synchrotron radiation improves resolution for complex torsional conformers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in kinase inhibition). Adjust for variables like cell line specificity or solvent effects (DMSO vs. aqueous buffers) .
  • Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (using chiral columns or NMR) to rule out batch variability .
    • Example : Discrepancies in cytotoxicity may arise from impurity-driven off-target effects. Reproducibility requires strict adherence to analytical protocols .

Q. What computational strategies are employed to predict binding affinity and pharmacokinetic properties?

  • Methodology :

  • Docking Studies : Tools like AutoDock Vina simulate interactions with targets (e.g., kinases) using the compound’s SMILES notation (e.g., C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3) .
  • ADMET Prediction : Software like SwissADME estimates solubility, logP, and CYP450 interactions. For instance, the pyridine and benzofuran moieties may reduce BBB permeability .
    • Validation : Compare computational results with experimental data (e.g., SPR binding assays) .

Q. What methodological considerations are critical when designing in vitro assays to evaluate its bioactivity?

  • Methodology :

  • Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to determine EC50/IC50. Include controls for autofluorescence (common with benzofuran derivatives) .
  • Cell-Based Assays : Prioritize physiologically relevant models (e.g., primary cells over immortalized lines). For antiviral studies, pseudotyped HIV particles validate CD4-binding inhibition .
    • Data Interpretation : Normalize activity to reference compounds (e.g., ritonavir for antiviral assays) and account for metabolic stability in hepatocyte models .

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